molecular formula C15H19N3O B7569970 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile

4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile

Cat. No. B7569970
M. Wt: 257.33 g/mol
InChI Key: RGXIQHACEYTCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile, also known as 4-MMC or Mephedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a psychoactive substance that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, it has also been used in scientific research due to its potential therapeutic properties. In

Mechanism of Action

The mechanism of action of 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile involves its interaction with the monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine in the brain. 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile acts as a substrate for these transporters, which leads to their inhibition and the subsequent increase in the levels of these neurotransmitters in the synapse. This results in the stimulant and euphoric effects of 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile include increased heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones such as cortisol and adrenaline. In addition, it has been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile in lab experiments is its ability to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, its potential neurotoxic effects and abuse liability are limitations that need to be taken into consideration when using it in research.

Future Directions

There are several future directions for research on 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile. One direction is to further explore its potential therapeutic properties, especially in the treatment of depression, anxiety, and addiction. Another direction is to investigate its neurotoxic effects and the mechanisms underlying them. Additionally, more research is needed to understand its abuse liability and the factors that contribute to its popularity as a recreational drug.
Conclusion:
In conclusion, 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile, or 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, it also has potential therapeutic properties that make it a useful tool for scientific research. Its mechanism of action involves its interaction with the monoamine transporters, which leads to the inhibition of their reuptake function and the subsequent increase in the levels of dopamine, serotonin, and norepinephrine in the brain. However, its potential neurotoxic effects and abuse liability are limitations that need to be taken into consideration when using it in research. There are several future directions for research on 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile, including further exploration of its therapeutic properties, investigation of its neurotoxic effects, and understanding its abuse liability.

Synthesis Methods

The synthesis of 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile involves the reaction of 4-methylpropiophenone with methylamine to form 4-methylmethcathinone, which is then converted to 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile by reacting it with hydrogen cyanide and benzyl chloride. This synthesis method has been widely used to produce 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile for both scientific research and recreational use.

Scientific Research Applications

4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile has been studied for its potential therapeutic properties, especially in the treatment of depression, anxiety, and addiction. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and reward. This suggests that 4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile may have antidepressant and anxiolytic effects.

properties

IUPAC Name

4-[4-(methylaminomethyl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-17-11-13-6-8-18(9-7-13)15(19)14-4-2-12(10-16)3-5-14/h2-5,13,17H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXIQHACEYTCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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